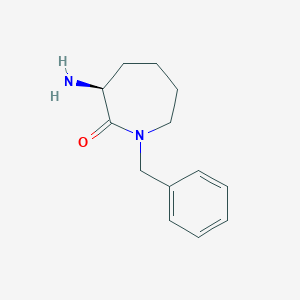

(S)-3-amino-1-benzylazepan-2-one

Description

Significance of Azepane-2-one Scaffolds in Modern Organic Synthesis

The azepane-2-one core, an ε-caprolactam derivative, is a crucial structural motif in the landscape of modern organic synthesis. Azepane-based structures are found in numerous natural products and have been identified as pharmacologically significant, showing a wide array of biological activities. rsc.orgcolab.wsnih.gov Consequently, they are recognized as privileged scaffolds in drug discovery, with over 20 FDA-approved drugs containing the azepane motif for treating a variety of diseases. nih.gov

The seven-membered ring of azepane endows it with a higher degree of conformational flexibility compared to smaller five- or six-membered rings. This property can be advantageous for optimizing interactions with biological targets. nih.govacs.org However, the synthesis of these seven-membered heterocyclic compounds, particularly with stereochemical control, remains a significant challenge for synthetic chemists. rsc.org Researchers continuously explore novel synthetic routes, such as piperidine (B6355638) ring expansions and Beckmann rearrangements, to access these valuable backbones. rsc.orgacs.org The development of efficient methods to construct azepane scaffolds is a vibrant area of research, driven by their potential to yield new therapeutic agents. colab.wsnih.gov

Stereochemical Importance of the (S)-Configuration in Azepane-2-one Derivatives

In chiral molecules like 3-amino-1-benzylazepan-2-one, the specific three-dimensional arrangement of atoms, or stereochemistry, is paramount. The designation "(S)" refers to the absolute configuration at the C3 chiral center, where the amino group is attached. The biological activity of chiral compounds is often highly dependent on their stereochemistry, as stereoisomers (enantiomers or diastereomers) can interact differently with chiral biological macromolecules like enzymes and receptors. taylorandfrancis.com

Achieving the synthesis of a single enantiomer, such as the (S)-isomer, is a critical goal in medicinal chemistry to provide a stereochemically pure agent. rsc.org The synthesis of enantiomerically pure azepane derivatives often requires sophisticated stereoselective strategies to control the formation of the desired stereocenter. rsc.orgnih.gov Methodologies like osmium-catalyzed tethered aminohydroxylation and other stereoselective cyclizations are employed to create the desired chiral centers with high fidelity. nih.govacs.org The ability to selectively synthesize the (S)-configuration allows for the precise investigation of its unique biological and chemical properties, distinct from its (R)-enantiomer.

Contextualization within Broader Lactam Chemistry and Synthetic Utility

(S)-3-amino-1-benzylazepan-2-one is a member of the lactam family, which are cyclic amides. wikipedia.org This class of compounds is one of the most significant in medicinal chemistry, famously represented by the β-lactam antibiotics like penicillins and cephalosporins. nih.govnih.gov The chemical reactivity of lactams, often influenced by ring strain in smaller rings, makes them versatile intermediates in organic synthesis. nih.gov This utility is exemplified by the "β-lactam synthon method," where the four-membered ring is used as a template to construct a wide variety of other molecules, including amino acids and complex heterocycles. nih.gov

While the seven-membered ring of an ε-lactam like azepane-2-one is less strained than a β-lactam, the lactam functional group remains a key site for chemical modification. General synthetic methods for lactams include the Beckmann rearrangement of oximes, the Schmidt reaction of cyclic ketones, and the intramolecular cyclization of amino acids. wikipedia.org Lactams can also undergo ring-opening polymerization to form polyamides, such as Nylon-6, which is derived from caprolactam. taylorandfrancis.com The study of this compound benefits from the extensive knowledge base of lactam chemistry, providing a framework for its synthesis and potential transformations into other valuable chemical entities.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | (3S)-3-amino-1-benzylazepan-2-one |

| Synonyms | (S)-3-Amino-1-(phenylmethyl)-2H-azepin-2-one |

| CAS Number | 783368-49-0 |

| (Data sourced from publicly available chemical databases. The CAS number for the (R)-enantiomer is 783368-48-9 molbase.com) |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-1-benzylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-8-4-5-9-15(13(12)16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBFFASJCUPUCX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C(=O)[C@H](C1)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649679 | |

| Record name | (3S)-3-Amino-1-benzylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209983-91-5 | |

| Record name | (3S)-3-Amino-1-benzylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of S 3 Amino 1 Benzylazepan 2 One

Ring-Opening Reactions of the Azepane-2-one Amide Bond

The amide bond within the azepane-2-one ring is a key site of reactivity. While amides are generally stable functional groups due to resonance stabilization, the cyclic nature of a lactam can influence this stability and make it susceptible to ring-opening reactions under certain conditions.

The cleavage of the amide bond in (S)-3-amino-1-benzylazepan-2-one occurs via nucleophilic attack at the electrophilic carbonyl carbon (C2). This process is a form of nucleophilic acyl substitution. A variety of nucleophiles, such as hydroxide (B78521) or alkoxides, can initiate this reaction, typically requiring heat or catalysis.

A crucial aspect of this reaction is the fate of the stereocenter at the C3 position. In a typical ring-opening reaction, the nucleophile attacks the C2 carbonyl, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the C2-N1 bond. Because none of the bonds to the chiral C3 carbon are broken or formed during this process, the reaction proceeds with complete retention of stereochemistry at this position. The resulting product is a linear amino acid derivative, (S)-3,7-diamino-7-phenylheptanoic acid (after reduction of the benzyl (B1604629) group) or a related ester or amide, with the original (S)-configuration at the α-carbon relative to the new carboxylic acid function fully maintained. This is distinct from S_N2 reactions at a chiral center, which typically proceed with inversion of configuration. libretexts.org

The reactivity of the amide bond in a lactam is a balance of ring strain, steric hindrance, and electronic effects. dntb.gov.ua While small-ring lactams (like β-lactams) are highly reactive due to significant ring strain, the seven-membered ring of an azepan-2-one (B1668282) (caprolactam) has less strain, rendering it more stable and less reactive.

However, the substituents on the this compound molecule introduce specific electrostatic and steric factors:

N-Benzyl Group: The bulky benzyl group on the lactam nitrogen introduces steric hindrance, which can potentially hinder the approach of a nucleophile to the carbonyl carbon. Electronically, the benzyl group is neither strongly donating nor withdrawing.

C3-Amino Group: The adjacent amino group can influence the reactivity of the amide bond. It can be protonated under acidic conditions, creating positive charge and potentially influencing the electronic nature of the ring. Intramolecular hydrogen bonding between the 3-amino group and the carbonyl oxygen could also affect the conformation of the ring and the accessibility of the carbonyl carbon.

Amide Resonance: A key factor governing amide stability is the resonance between the nitrogen lone pair and the carbonyl group (n(N) → π*(C=O)), which imparts a partial double-bond character to the C-N bond. nih.gov Any distortion from planarity caused by the seven-membered ring or steric clashes can reduce this resonance, increase the "carbonylicity," and make the amide bond more susceptible to cleavage. nih.gov Distorted or twisted amides are known to be significantly more reactive. nih.gov

The interplay of these factors determines the precise conditions (e.g., temperature, catalyst, pH) needed to effect ring-opening.

Hydrolysis, the cleavage of the amide bond by water, is a common ring-opening reaction. It can be catalyzed by acid or base, though it often requires forcing conditions due to the inherent stability of the amide bond. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. The subsequent steps involve proton transfers and the eventual departure of the protonated N-benzylamino group, leading to the ring-opened carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the N-benzyl amide anion as the leaving group. This is generally a more difficult process for amides than for esters because the resulting amide anion is a stronger base (and thus a poorer leaving group) than an alkoxide anion. Therefore, base-catalyzed hydrolysis of lactams often requires high temperatures.

Enzymatic hydrolysis offers a highly selective alternative, though specific enzymes for cleaving N-benzyl substituted azepanones are not commonly cited. If such an enzyme existed, it would likely operate under mild, physiological conditions, offering high chemo- and stereoselectivity.

Transformations of the 3-Amino Group

The primary amino group at the C3 position is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives. These transformations generally leave the lactam ring intact.

The nucleophilic character of the 3-amino group allows it to be readily acylated or protected. Protection is often a necessary step in a multi-step synthesis to prevent the amino group from participating in undesired side reactions. researchgate.net

Acylation: Simple acylation, such as reaction with acetyl chloride or acetic anhydride, yields the corresponding N-acetyl derivative. This transformation can be useful for modifying the compound's biological activity or physical properties. nih.gov

Protecting Groups: For more complex syntheses, the amino group is often masked with a protecting group that can be selectively removed later. The choice of protecting group is critical and depends on the stability required and the conditions of subsequent reaction steps. Common strategies are borrowed from peptide chemistry. researchgate.netug.edu.pl

| Protecting Group | Abbreviation | Structure of Protected Amine | Common Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | R-NH-C(=O)O-tBu | Strong acid (e.g., TFA in DCM) researchgate.net | Stable to base, hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | R-NH-C(=O)O-CH₂-Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) researchgate.net | Stable to acid |

| Benzyloxycarbonyl | Z (or Cbz) | R-NH-C(=O)O-CH₂-Ph | Catalytic hydrogenolysis (H₂, Pd/C); strong acid (HBr/AcOH) ug.edu.pl | Stable to mild acid and base |

| Phthalimido | Pht | R-N(C=O)₂C₆H₄ | Hydrazine (NH₂NH₂); strong base | Very stable to acid |

Table based on information from various sources. researchgate.netnih.govug.edu.plnih.gov

The selection of an orthogonal protecting group strategy is key. For instance, using an acid-labile Boc group on the 3-amino function would allow for its selective removal without affecting the N-benzyl group, which would require hydrogenolysis. nih.gov

Beyond simple acylation, the 3-amino group can be converted into a variety of other nitrogen-containing functional groups, significantly expanding the molecular diversity accessible from the parent compound.

N-Alkylation: Reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be used to introduce alkyl groups, converting the primary amine to a secondary or tertiary amine.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) can convert the primary amine into a diazonium salt. While often unstable, this intermediate can be transformed into other groups. For example, displacement with sodium azide (B81097) (NaN₃) would yield the corresponding 3-azido derivative, a versatile precursor for cycloaddition reactions (e.g., "click chemistry") or for reduction to the amine.

Formation of Heterocycles: The amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles to construct new heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or related heterocycle fused or attached to the azepane ring system, inspired by similar multicomponent reactions. nih.gov

Derivatization for Analysis: For analytical purposes, the amino group can be derivatized to enhance its detectability. For example, N-acetylation followed by isopropyl esterification (NAIP derivatization) is a method used in gas chromatography to improve the volatility and chromatographic behavior of amino compounds. nih.gov

These transformations highlight the utility of this compound as a chiral building block for the synthesis of more complex nitrogenous compounds.

Reactivity at the 1-Benzyl Moiety

The benzyl group attached to the nitrogen atom of the azepane ring serves as both a protecting group and a potential site for chemical modification. Its reactivity is centered around the aromatic ring and the benzylic C-N bond.

The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. These reactions are governed by the directing effects of the alkyl substituent (the rest of the molecule attached to the benzyl group), which is an ortho-, para-director.

Common electrophilic aromatic substitution reactions include nitration and halogenation. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of these reactions on N-benzyl systems can be inferred.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO2+), which is then attacked by the electron-rich benzene (B151609) ring. The reaction is generally exothermic and requires careful temperature control to prevent dinitration and side reactions.

Halogenation: The substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., bromine, chlorine) is another common transformation. This reaction usually requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination, to polarize the halogen molecule and generate a more potent electrophile.

| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |

| N-Benzyl Lactam (general) | Conc. HNO3, Conc. H2SO4 | N-(nitrobenzyl) Lactam | Variable | General Knowledge |

| N-Benzyl Lactam (general) | Br2, FeBr3 | N-(bromobenzyl) Lactam | Variable | General Knowledge |

The N-benzyl group is a widely used protecting group for amines due to its general stability and the variety of methods available for its removal. The cleavage of this group from this compound is a crucial step in many synthetic routes, unmasking the secondary amine on the lactam ring for further functionalization.

Catalytic Hydrogenation: This is one of the most common and mildest methods for N-debenzylation. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. The benzyl group is hydrogenolyzed to toluene, leaving the free amine. This method is often preferred due to its high efficiency and clean reaction profile.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene (B86901), is used in the presence of a catalyst like Pd/C. mdma.ch This technique is often advantageous for its operational simplicity and safety. For instance, various N-benzyl derivatives of amines and amino acids have been successfully deprotected using ammonium formate and 10% Pd-C in methanol (B129727) under reflux conditions. mdma.ch

Oxidative Cleavage: In some cases, oxidative methods can be employed to remove the N-benzyl group. However, these methods are generally harsher and less common for this specific purpose compared to hydrogenolysis.

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| N-Benzylamino compounds | H2, Pd/C, Solvent (e.g., MeOH, EtOH) | Corresponding amine | High | General Knowledge |

| N-Benzyl derivatives | Ammonium formate, 10% Pd-C, MeOH, reflux | Corresponding amine | Variable | mdma.ch |

Table 2: Common Methods for the Cleavage of the N-Benzyl Group. This table outlines typical conditions for the debenzylation of N-benzyl amines.

Derivatization Strategies and Analog Design Based on the S 3 Amino 1 Benzylazepan 2 One Scaffold

Modification of the 3-Amino Side Chain

Acylation and Sulfonylation: The amino group can be readily acylated with a variety of acylating agents, such as acid chlorides, anhydrides, or activated carboxylic acids, to introduce diverse amide functionalities. Similarly, sulfonylation with sulfonyl chlorides can yield sulfonamides. These modifications can alter the electronic properties and steric bulk at this position, influencing interactions with biological targets.

Alkylation and Reductive Amination: N-alkylation of the amino group can be achieved through direct reaction with alkyl halides or via reductive amination with aldehydes or ketones. This strategy allows for the introduction of a wide array of alkyl and arylalkyl substituents, providing a means to explore different hydrophobic and steric requirements for target binding.

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the amino group with isocyanates or isothiocyanates affords urea or thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions and can be used to probe specific binding pockets in target proteins.

Table 1: Examples of 3-Amino Side Chain Modifications

| Modification Type | Reagent Example | Resulting Functional Group | Potential Impact |

| Acylation | Acetyl chloride | Acetamide | Increased polarity, potential for H-bonding |

| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamide | Introduction of a rigid, electron-withdrawing group |

| Reductive Amination | Cyclohexanone (B45756), NaBH(OAc)₃ | Cyclohexylamine | Increased lipophilicity and steric bulk |

| Urea Formation | Phenyl isocyanate | Phenylurea | Enhanced H-bonding capability |

Exploration of N-Substituent Diversity beyond Benzyl (B1604629)

Substitution on the Benzyl Ring: The aromatic ring of the benzyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions. These modifications can fine-tune the electronic and steric properties of the N-substituent.

Replacement of the Benzyl Group: A wide variety of other N-substituents can be introduced, either through synthesis from a different starting material or by de-benzylation followed by N-alkylation or N-arylation. Exploring different alkyl, cycloalkyl, heteroaryl, and substituted aryl groups can lead to analogs with altered solubility, metabolic stability, and target affinity.

Table 2: Examples of N-Substituent Modifications

| Modification Strategy | Example Substituent | Potential Impact |

| Benzyl Ring Substitution | 4-Fluorobenzyl | Altered electronic properties, potential for halogen bonding |

| Benzyl Ring Substitution | 3-Methoxybenzyl | Modified polarity and H-bonding potential |

| Benzyl Group Replacement | Cyclohexylmethyl | Increased aliphatic character, altered conformational flexibility |

| Benzyl Group Replacement | Pyridin-2-ylmethyl | Introduction of a basic nitrogen for salt formation and H-bonding |

Functionalization at Other Positions of the Azepane Ring (e.g., C4, C5, C6, C7)

Introducing substituents at other positions of the seven-membered azepane ring can provide a deeper understanding of the structure-activity relationship (SAR) and lead to analogs with novel properties. While direct functionalization of these positions can be challenging, modern synthetic methods offer potential routes.

α-Functionalization of the Carbonyl Group: The carbon atom adjacent to the carbonyl group (C3) is already substituted with the amino group. However, the methylene (B1212753) groups at C4, C5, C6, and C7 could potentially be functionalized through various C-H activation strategies or by starting from appropriately substituted precursors. For example, the introduction of alkyl, hydroxyl, or fluoro groups could influence the ring conformation and metabolic stability.

Ring-Closing Metathesis (RCM) Approaches: The synthesis of substituted azepanes can be achieved through RCM of diene precursors, allowing for the introduction of functionality at various positions before the ring is formed.

Table 3: Hypothetical Functionalization at Other Ring Positions

| Position | Example Substituent | Synthetic Strategy Consideration | Potential Impact |

| C4 | Methyl | Synthesis from a 4-methyl-substituted precursor | Altered ring conformation and lipophilicity |

| C5 | Hydroxyl | Stereoselective oxidation of a C-H bond | Increased polarity and potential for H-bonding |

| C6 | Fluoro | Fluorination of a suitable precursor | Enhanced metabolic stability |

| C7 | Gem-dimethyl | Synthesis from a gem-dimethyl substituted precursor | Conformational restriction and altered metabolic profile |

Synthesis of Conformationally Constrained Azepane-2-one Analogs

Constraining the conformation of a flexible molecule like an azepane can lead to increased potency and selectivity by pre-organizing the molecule in its bioactive conformation. This can be achieved by introducing additional rings or rigidifying elements.

Bicyclic Analogs: The formation of a second ring by bridging two atoms of the azepane ring can significantly restrict its conformational freedom. For instance, an intramolecular cyclization could create a bicyclic system, locking the azepane ring into a specific chair or boat-like conformation.

Introduction of Unsaturation: Introducing a double bond into the azepane ring would create a more planar and rigid structure. This could be achieved through elimination reactions or by using unsaturated precursors in the synthesis.

Spirocyclic Systems: The creation of a spirocyclic center at one of the azepane ring carbons would also lead to a conformationally restricted analog.

Incorporation into Macrocyclic Structures

The (S)-3-amino-1-benzylazepan-2-one scaffold can serve as a building block for the synthesis of more complex macrocyclic structures. Macrocycles are of great interest in drug discovery due to their potential to bind to challenging protein targets with high affinity and selectivity.

Peptidomimetics: The amino acid-like nature of the scaffold makes it an attractive component for the synthesis of peptidomimetic macrocycles. The azepane-2-one unit can be incorporated into a peptide sequence, and subsequent macrocyclization can be achieved through amide bond formation between the N-terminus and C-terminus of the linear precursor.

Ring-Closing Metathesis (RCM): If the scaffold is further functionalized with terminal alkenes, RCM can be a powerful tool for the construction of macrocycles containing the azepane-2-one motif.

The diverse strategies for derivatization and analog design outlined above highlight the potential of the this compound scaffold as a starting point for the discovery of new chemical entities with tailored properties for various biological applications.

Applications in Advanced Chemical Synthesis

(S)-3-amino-1-benzylazepan-2-one as a Chiral Building Block

The inherent chirality and bifunctional nature of this compound make it an important precursor for stereoselective synthesis. The presence of both an amino group and a lactam functionality within a seven-membered ring allows for diverse chemical transformations, leading to the construction of sophisticated molecular architectures.

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 proteinogenic amino acids naturally encoded in the genome. youtube.com They are of immense interest in medicinal chemistry and chemical biology as they can be used to create novel peptides and other bioactive molecules with enhanced properties, such as resistance to enzymatic degradation. nih.govnih.gov

While direct literature specifically detailing the conversion of this compound into other discrete non-proteinogenic α- and β-amino acids is limited, its structural framework as a cyclic α-amino acid derivative makes it a conceptually ideal starting point. The lactam ring can be hydrolyzed to yield a linear diamino acid derivative, which can then be further modified. For instance, selective manipulation of the amino groups and the carboxylic acid could lead to a variety of complex NPAAs. The general importance of NPAAs as building blocks for bioactive scaffolds like nonribosomal peptides and polyketides is well-established. nih.govnih.gov

Table 1: Potential Transformations of this compound to NPAA Precursors

| Transformation | Potential Product | Significance |

| Lactam Hydrolysis | (S)-3-amino-7-(benzylamino)heptanoic acid | Linear diamino acid precursor |

| Oxidative Cleavage | Derivatives of glutamic acid or adipic acid | Access to dicarboxylic amino acids |

| Ring Contraction | Proline or piperidine (B6355638) derivatives | Formation of smaller cyclic NPAAs |

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve properties such as stability and bioavailability. The conformationally constrained seven-membered ring of this compound makes it an excellent scaffold for creating such molecules.

By incorporating this moiety into a peptide chain, specific secondary structures like β-turns can be induced. Research on similar structures, such as 3-amino-2-piperidones and 4-amino-2-benzazepin-3-ones, has shown their utility as conformationally restricted isosteres for amino acids like phenylalanine in potent enzyme inhibitors. nih.gov These related studies demonstrate that the loss of potency in some inhibitors was due to conformational distortions, highlighting the critical role of ring size and geometry in designing effective peptidomimetics. nih.gov The azepane ring of the title compound offers a different degree of conformational constraint compared to the smaller piperidone ring, providing a distinct tool for rational drug design.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The bifunctional nature of this compound allows it to be used as a precursor for constructing other complex heterocyclic systems. The amino group can act as a nucleophile, while the lactam can undergo various ring-opening, ring-expansion, or condensation reactions.

For example, the synthesis of 1,5-benzodiazepine-2-one derivatives has been achieved through the reaction of o-phenylenediamine (B120857) with dehydroalanine (B155165) derivatives, involving a Michael addition followed by cyclization. researchgate.net Similarly, this compound could theoretically be used in condensation reactions with appropriate partners to form fused or spirocyclic heterocyclic systems. The development of one-pot enantioselective routes to similar seven-membered heterocycles, such as tetrahydro-1,4-benzodiazepin-2-ones, underscores the importance of chiral building blocks in accessing medicinally relevant scaffolds. chemistryviews.org

While there is no specific information in the reviewed literature detailing the use of this compound in the total synthesis of alkaloids or taxoids, its structural motifs are present in many natural products. Lactam and amino functionalities are common in various classes of alkaloids. The development of synthetic strategies that employ such building blocks is a cornerstone of natural product synthesis. For instance, the synthesis of renin inhibitors has utilized similar amino-piperidone structures. nih.gov Natural products continue to be a significant source of inspiration for novel therapeutic agents, particularly those targeting amino acid metabolism. rsc.org

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the primary use of this compound appears to be as a chiral building block, its inherent chirality suggests potential applications as a chiral auxiliary.

The principle of using chiral auxiliaries is well-established in asymmetric synthesis. youtube.com For example, chiral oxazolidinones (Evans auxiliaries) are widely used to direct alkylation, acylation, and aldol (B89426) reactions. Similarly, N-tert-butylsulfinyl imines have proven effective as chiral auxiliaries in the asymmetric synthesis of α-aminophosphonic acids. thieme-connect.de The (S)-amino group of the title compound could be used to form a chiral imine with a prochiral aldehyde or ketone, directing a subsequent nucleophilic attack to one face of the molecule. After the reaction, the auxiliary could be cleaved and recovered.

Table 2: Potential Asymmetric Reactions Using the this compound Scaffold as an Auxiliary

| Reaction Type | Prochiral Substrate | Potential Chiral Product |

| Nucleophilic Addition | Aldehyde/Ketone | Chiral secondary/tertiary alcohol |

| Diels-Alder Reaction | Prochiral dienophile | Chiral cyclic adduct |

| Enolate Alkylation | Carboxylic acid derivative | Chiral α-substituted acid |

Development of Catalysts based on Azepane-2-one Derivatives

The development of small molecule organocatalysts and ligands for metal-catalyzed reactions is a major focus of modern synthetic chemistry. The rigid, chiral scaffold of this compound makes it an attractive platform for designing new catalysts.

By modifying the exocyclic amino group or other positions on the ring, it is possible to create derivatives that can act as ligands for transition metals or as hydrogen-bond donors in organocatalysis. For example, monoterpene-based aminodiols, which are structurally related to amino-lactams, have been successfully used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excess (up to 94% ee). nih.gov Furthermore, the synthesis of tetrahydro-1,4-benzodiazepin-2-ones has been accomplished using a quinine-derived urea (B33335) organocatalyst, demonstrating the power of chiral scaffolds in catalysis. chemistryviews.org These examples suggest that derivatives of this compound could be developed into effective catalysts for a range of asymmetric transformations.

Mechanistic and Theoretical Investigations of Azepane 2 One Chemistry

Mechanistic Pathways of Key Azepane-2-one Forming Reactions

The synthesis of the azepan-2-one (B1668282) core typically relies on classical organic reactions such as the Beckmann rearrangement and the Schmidt reaction, or the intramolecular cyclization of amino acids. The formation of (S)-3-amino-1-benzylazepan-2-one necessitates regioselective and stereoselective control over these transformations.

The Beckmann rearrangement of a cyclohexanone (B45756) oxime is a primary industrial route to caprolactam. nist.govnist.gov The mechanism involves the acid-catalyzed rearrangement of the oxime to an N-substituted amide. nist.govresearchgate.net For the synthesis of a 3-amino-substituted azepan-2-one, a suitably substituted cyclohexanone oxime would be required. The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group. researchgate.net Computational studies on the Beckmann rearrangement of acetone (B3395972) oxime have shown the involvement of solvent molecules in stabilizing the transition state. nist.gov

The Schmidt reaction offers another pathway, involving the reaction of a carbonyl compound with hydrazoic acid under acidic conditions. researchgate.netnih.gov The reaction of a ketone with hydrazoic acid proceeds through the formation of an azidohydrin intermediate, which then rearranges to an amide. nih.govunimi.it The intramolecular version of the Schmidt reaction has proven valuable in the synthesis of complex natural products. researchgate.net

Intramolecular cyclization of amino acids presents a direct route to lactams. For instance, the intramolecular cyclization of gabapentin (B195806) (1-(aminomethyl)cyclohexylacetic acid) has been studied, revealing that the reaction is subject to general acid and base catalysis with the rate being pH-dependent. unimi.it A proposed mechanism for the synthesis of oxazinanones from amino acid-derived diazoketones involves the protonation of the diazo compound, followed by intramolecular nucleophilic attack and release of nitrogen gas. nih.gov This strategy could be conceptually applied to the synthesis of 3-amino-azepan-2-ones from an appropriately substituted amino acid precursor.

A plausible synthetic approach to this compound could involve the initial synthesis of a chiral 3-amino-caprolactam, followed by N-benzylation. Alternatively, a precursor already containing the N-benzyl group could undergo a stereoselective amination and cyclization. The regioselective introduction of the amino group at the C3 position is a significant challenge, often requiring multi-step synthetic sequences. beilstein-journals.org

Stereochemical Control Elements and Selectivity Mechanisms

Achieving the (S)-configuration at the C3 position of the azepan-2-one ring is a critical aspect of the synthesis of this compound. This is typically accomplished through asymmetric synthesis, employing chiral auxiliaries, chiral catalysts, or enzymatic methods.

Chiral auxiliaries , such as those derived from enantiopure phenylglycine, have been successfully used in the asymmetric synthesis of 3-amino-β-lactams via the ketene-imine cycloaddition. acs.org This methodology could potentially be extended to the synthesis of larger ring lactams.

Chiral catalysts offer an efficient route to enantiomerically enriched products. The 2001 Nobel Prize in Chemistry was awarded for work on chiral catalysis, highlighting its importance in modern organic synthesis. rsc.org For example, chiral phosphoric acids have been used as catalysts in the enantioselective synthesis of chiral amides and peptides. researchgate.net The stereoselective synthesis of chiral α-amino-β-lactams has been achieved via the Kinugasa reaction, with a mechanistic model proposed to explain the observed diastereoselectivity. researchgate.net The development of chiral catalysts for the stereoselective synthesis of β-amino esters, which can be converted to enantiomerically pure β-lactams, has also been reported. unimi.it

Enzymatic kinetic resolution is another powerful tool for obtaining enantiopure compounds. Lipases and esterases have demonstrated excellent results in the optical resolution of racemic cis-3-acetoxy-β-lactams. acs.org Hydrolytic enzymes like lactamases and hydantoinases are used to convert racemic lactams into optically pure amino acids. acs.org A three-component enzymatic synthesis has been developed for the stereoselective production of amino-diols and amino-polyols, showcasing the potential of biocatalysis in creating complex chiral molecules. nih.gov

The synthesis of this compound would likely rely on one of these established strategies to control the stereochemistry at the C3 position. For example, a chiral aminodiol could be used as a catalyst in the key bond-forming step to induce the desired (S)-configuration. nih.gov

Computational Studies on Reactivity and Conformation of Azepane-2-ones

Computational chemistry provides valuable insights into the structure, stability, and reactivity of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods are used to study conformational preferences and reaction mechanisms.

The conformational landscape of the parent caprolactam ring has been investigated using both experimental and computational methods. The most stable conformation is a chair form. researchgate.net The energy barrier for the inversion of this chair conformation has been calculated to be approximately 10.5 kcal/mol. researchgate.net

The introduction of substituents significantly influences the conformational preferences of the azepan-2-one ring. For N-substituted caprolactams, the substituent can adopt either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric interactions. researchgate.net The presence of a bulky N-benzyl group would be expected to strongly favor an equatorial orientation.

Molecular mechanics and ab initio calculations have been used to investigate the conformations of various lactams, including N-methyl-2-pyrrolidone and ε-caprolactam. nih.gov Such studies can predict the relative energies of different conformers and help in understanding their reactivity. For this compound, computational modeling could elucidate the preferred rotamers of the benzyl (B1604629) and amino groups and their impact on the lactam ring's geometry.

Kinetic and Thermodynamic Studies of Azepane-2-one Transformations

The stability and reactivity of the lactam ring in this compound are governed by kinetic and thermodynamic factors. Hydrolysis of the amide bond is a key transformation that can be studied to understand the compound's stability.

The hydrolysis of lactams is subject to catalysis by both acids and bases. Kinetic studies on the hydrolysis of N-substituted amides in hot compressed water have shown that the reaction rate is strongly affected by the inductive and steric effects of the N-substituent. researchgate.net For N-substituted phthalimides, kinetic evidence has shown the formation of a monocationic N,N'-disubstituted phthalamide (B166641) intermediate during tertiary amine-catalyzed hydrolysis. nih.gov The hydrolysis of N-trimethylammoniobenzamides in concentrated sulfuric acid follows a unimolecular mechanism involving the N-protonated substrate. rsc.org

The thermodynamic properties of caprolactam, such as its enthalpy of sublimation and vaporization, have been experimentally determined and calculated using DFT methods. nist.govresearchgate.netchemeo.com The standard enthalpy of formation for gaseous caprolactam has also been evaluated. researchgate.net These data provide a baseline for understanding the energetic properties of substituted azepan-2-ones. The polymerization of caprolactam to nylon-6 is a thermodynamically driven process, initiated by the hydrolysis of the lactam to 6-aminocaproic acid. rug.nl

The presence of the N-benzyl and C3-amino groups in this compound would be expected to influence the kinetics and thermodynamics of its transformations. The electron-withdrawing nature of the N-benzyl group could affect the electron density at the carbonyl carbon, thereby influencing the rate of nucleophilic attack during hydrolysis. The C3-amino group could potentially participate in intramolecular catalysis or influence the pKa of the lactam nitrogen.

Analytical and Characterization Methodologies for S 3 Amino 1 Benzylazepan 2 One

Spectroscopic Techniques for Absolute Stereochemical Assignment

Determining the absolute configuration of a chiral molecule like (S)-3-amino-1-benzylazepan-2-one is a fundamental analytical challenge. While X-ray crystallography provides definitive proof, its requirement for a single, high-quality crystal is not always feasible. Consequently, spectroscopic methods are widely employed.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly powerful for assigning the absolute configuration of molecules in solution. nih.gov The process involves comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through ab initio or density functional theory (DFT) calculations. wikipedia.org A match between the experimental spectrum of a specific enantiomer and the calculated spectrum for a particular configuration (e.g., S) allows for an unambiguous assignment. researchgate.net For lactam-containing structures, VCD is sensitive to the three-dimensional arrangement of atoms, providing a robust method for stereochemical elucidation. wikipedia.orgoptica.org

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a cornerstone of structural elucidation. For determining absolute configuration, the use of chiral derivatizing agents (CDAs) is a well-established technique, often referred to as the Mosher method when using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu The primary amino group of this compound can be reacted with both enantiomers of a CDA (e.g., (R)-MTPA and (S)-MTPA) to form a pair of diastereomeric amides.

These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed diastereomeric center, a spatial model can be constructed to deduce the absolute configuration of the original amine. usm.edumdpi.com In addition to CDAs, chiral solvating agents can also be used to induce chemical shift differences between enantiomers directly in the NMR tube. Furthermore, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of a molecule by analyzing through-space proton-proton correlations, which is essential for molecules with multiple stereocenters. nih.govresearchgate.net

Chromatographic Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is critical, as the biological activity and pharmacological properties of enantiomers can differ significantly. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for separating enantiomers and determining enantiomeric excess (% ee). google.com This can be achieved through two primary approaches.

Direct Chiral HPLC

The direct method involves the use of a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). mdpi.com The enantiomers of this compound interact differently with the chiral selector, leading to different retention times and thus, separation. nih.gov For chiral amines and related compounds, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns with chiral selectors based on derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are widely used and show excellent resolving power for a broad range of chiral compounds, including those with amino groups. yakhak.org

Pirkle-type CSPs: These are based on smaller chiral molecules that establish key interactions (π-π stacking, hydrogen bonding, dipole-dipole) with the analyte. For analytes containing aromatic rings and hydrogen-bonding groups, like the target molecule, these CSPs can provide high resolution. epa.gov

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for resolving primary amines, as the protonated amino group can complex within the ether cavity, with chiral recognition driven by steric interactions. nih.gov

Indirect Chiral HPLC

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (as described in section 7.1) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be readily separated on a standard, achiral stationary phase, such as a C18 column. nih.gov This method is advantageous as it does not require a specialized chiral column, though it does add a sample preparation step. nih.gov

Table 1: Representative HPLC Conditions for Chiral Amine Separation This table presents typical conditions for separating chiral amines analogous to the target compound, as specific data for this compound is not publicly available.

| Chiral Stationary Phase (CSP) Type | Example Column Name | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|---|

| Crown Ether-based | CROWNPAK CR(+) | Aqueous Perchloric Acid (pH ~2.0) / Methanol (B129727) | UV | nih.gov |

| Polysaccharide-based | Chiralpak IA (Amylose derivative) | Hexane / Isopropyl Alcohol / Diethylamine | UV/Fluorescence | yakhak.org |

| Pirkle-type | (S,S)-Whelk-O1 | Hexane / Isopropyl Alcohol | UV | epa.gov |

| Indirect (Achiral Column) | Reversed-Phase C18 | Acetonitrile / Water with TFA (after derivatization) | UV or MS | nih.gov |

Advanced Spectroscopic Elucidation of Derivatized Products

This compound can serve as a valuable chiral scaffold or intermediate in the synthesis of more complex molecules. When it is modified, for instance, through acylation of the amino group or other transformations, a full suite of spectroscopic methods is required to confirm the structure of the resulting derivative. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): One-dimensional ¹H and ¹³C NMR spectra provide the primary information on the hydrogen and carbon framework of the new molecule. Two-dimensional NMR experiments are essential for unambiguous assignments.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks (e.g., within the azepane ring).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule, such as linking an acyl group to the nitrogen atom. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the derivatized product, allowing for the confirmation of its elemental composition. Fragmentation patterns observed in MS/MS experiments can further validate the proposed structure.

Infrared (IR) Spectroscopy: FTIR is used to identify the presence or modification of key functional groups. For example, in an N-acylated derivative of this compound, one would look for the appearance of a new amide carbonyl stretch in addition to the lactam carbonyl stretch, and the disappearance of the primary N-H bending vibrations. mdpi.com

Table 2: Representative Spectroscopic Data for a Hypothetical Derivative: (S)-3-acetamido-1-benzylazepan-2-one

| Technique | Expected Key Signals / Data |

|---|---|

| ¹H NMR | Signals for benzyl (B1604629) group (aromatic and CH₂), azepane ring protons, a new singlet for the acetyl methyl group (~2.0 ppm), and an amide N-H proton signal. |

| ¹³C NMR | Signals for aromatic carbons, benzyl CH₂, azepane ring carbons, a new acetyl methyl carbon (~23 ppm), and two carbonyl carbons (one for the lactam, one for the new amide). |

| IR (cm⁻¹) | ~3300 (amide N-H stretch), ~1680 (new amide I band), ~1650 (lactam C=O stretch). |

| HRMS (m/z) | [M+H]⁺ peak corresponding to the exact mass of C₁₅H₂₁N₂O₂⁺. |

Future Research Directions and Emerging Trends in Azepane 2 One Chemistry

The chemistry of azepan-2-one (B1668282) scaffolds, particularly chiral derivatives like (S)-3-amino-1-benzylazepan-2-one, is a dynamic field with significant potential for innovation. Future research is poised to focus on creating more efficient and environmentally benign synthetic methods, uncovering new chemical behaviors, and broadening the applications of these valuable molecules in various scientific domains.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Descriptor | Method/Reference |

|---|---|---|

| Molecular weight | 128.17 g/mol | PubChem |

| Chiral center | (S)-configuration at C3 | X-ray crystallography |

| LogP (lipophilicity) | ~1.2 (predicted) | ChemAxon |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.